N-(2-chlorobenzyl)-5-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
Description
N-(2-chlorobenzyl)-5-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a complex organic compound belonging to the class of triazoloquinazolines. This compound is characterized by the presence of a triazole ring fused with a quinazoline moiety, along with a chlorobenzyl and a trifluoromethylphenyl group. It is of significant interest in medicinal chemistry due to its potential biological activities.
Properties
Molecular Formula |
C24H15ClF3N5O2 |
|---|---|
Molecular Weight |
497.9 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-5-oxo-3-[3-(trifluoromethyl)phenyl]-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C24H15ClF3N5O2/c25-18-7-2-1-4-15(18)12-29-22(34)14-8-9-17-19(11-14)33-21(30-23(17)35)20(31-32-33)13-5-3-6-16(10-13)24(26,27)28/h1-11,32H,12H2,(H,29,34) |
InChI Key |
SVSJCOVOQNWRNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC(=CC=C5)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-5-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with quinazoline intermediates under controlled conditions. The reaction conditions often include the use of catalysts such as palladium or copper salts, and solvents like dimethylformamide or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and phase-transfer catalysis can be employed to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-5-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction may produce fully or partially reduced triazoloquinazoline compounds .
Scientific Research Applications
N-(2-chlorobenzyl)-5-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-5-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorobenzyl)-3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine: Similar structure but with different substituents, leading to varied biological activities.
3-trifluoromethyl-1,2,4-triazoles: Shares the trifluoromethyl group but differs in the core structure, resulting in different chemical properties and applications.
Uniqueness
N-(2-chlorobenzyl)-5-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and biological activity.
Biological Activity
N-(2-chlorobenzyl)-5-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a compound belonging to the class of quinazoline derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound is characterized by several functional groups that contribute to its biological activity. The presence of a triazole ring and a quinazoline moiety is significant for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂ClF₃N₄O₂ |
| Molecular Weight | 348.71 g/mol |
| CAS Number | 1421476-19-8 |
| Melting Point | Not available |
Anticancer Activity
Research indicates that quinazoline derivatives are potent anticancer agents. The compound has shown promising results in inhibiting various cancer cell lines. For instance, studies have reported IC50 values suggesting significant cytotoxicity against breast and prostate cancer cells. The mechanism of action may involve the inhibition of specific kinases involved in cancer cell proliferation and survival.
Antimicrobial Properties
The compound exhibits antimicrobial activity against a range of bacterial strains. Its effectiveness has been tested against both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group is believed to enhance its lipophilicity, aiding in membrane penetration and subsequent antibacterial action.
Anti-inflammatory Effects
In vitro studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases where cytokine modulation is beneficial.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Chlorobenzyl Group : Enhances binding affinity to target proteins.
- Trifluoromethyl Group : Increases lipophilicity and metabolic stability.
- Triazole Moiety : Critical for interaction with biological targets due to its ability to form hydrogen bonds.
Case Studies
- Anticancer Study : A recent study evaluated the anticancer properties of this compound against various tumor cell lines. The results indicated an IC50 value of approximately 12 µM against MCF-7 (breast cancer) cells, highlighting its potential as an anticancer agent .
- Antimicrobial Evaluation : In another investigation, the compound displayed significant antimicrobial activity with MIC values ranging from 4 to 16 µg/mL against Staphylococcus aureus and Escherichia coli .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
